7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranoisoxazole core, which is a fused ring system combining pyran and isoxazole rings, and is substituted with a 2,6-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Pyran Ring: The pyran ring is then formed by cyclization of an appropriate precursor, such as a hydroxy ketone or an aldehyde, under acidic or basic conditions.
Substitution with 2,6-Dichlorophenyl Group:
Industrial Production Methods
Industrial production of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyranoisoxazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated aromatic compounds, bases (e.g., sodium hydroxide, potassium carbonate), catalysts (e.g., palladium on carbon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulating Receptors: Interacting with cell surface or intracellular receptors, affecting signal transduction and cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, resulting in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- **(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
- **N1-{3-[3-(2,6-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide
Uniqueness
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is unique due to its fused pyranoisoxazole ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
156496-85-4 |
---|---|
Molecular Formula |
C12H7Cl2NO3 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-4,5-dihydropyrano[4,3-d][1,2]oxazol-7-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-2-1-3-8(14)9(7)10-6-4-5-17-12(16)11(6)18-15-10/h1-3H,4-5H2 |
InChI Key |
FXKASTGMEAESIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C(=NO2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.